8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
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Overview
Description
8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is known for its potential pharmacological properties and has been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione with 4-benzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione has been studied for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders due to its interaction with specific receptors in the brain.
Biological Studies: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Pharmacology: Evaluated for its effects on cellular processes and its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. This modulation can lead to various physiological effects, depending on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
8-[(4-Benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one: Known for its contractile activity on intestinal smooth muscles.
®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione: A dipeptidyl peptidase 4 inhibitor under clinical development for type 2 diabetes.
Uniqueness
8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione is unique due to its specific structural features and pharmacological profile. Its combination of a purine core with benzylpiperazine and methylphenyl groups provides distinct interactions with biological targets, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H30N6O2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C26H30N6O2/c1-19-7-6-10-21(15-19)17-32-22(27-24-23(32)25(33)28-26(34)29(24)2)18-31-13-11-30(12-14-31)16-20-8-4-3-5-9-20/h3-10,15H,11-14,16-18H2,1-2H3,(H,28,33,34) |
InChI Key |
QUYHMIYPKXWPPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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